molecular formula C19H14ClFN2O3 B12138512 N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide

N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide

Cat. No.: B12138512
M. Wt: 372.8 g/mol
InChI Key: JJQCCZZBUVKRRU-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring, substituted phenyl groups, and an amide linkage. Its structural complexity arises from the 4-chlorophenyl and 2-fluorophenyl substituents, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C19H14ClFN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1-(2-fluoroanilino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C19H14ClFN2O3/c20-13-9-7-12(8-10-13)17(24)18(22-15-5-2-1-4-14(15)21)23-19(25)16-6-3-11-26-16/h1-11,18,22H,(H,23,25)

InChI Key

JJQCCZZBUVKRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline to form an intermediate amide.

    Cyclization: The intermediate undergoes cyclization with furan-2-carboxylic acid under acidic or basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Biological Activity (Reported) Reference ID
N-{1-[(2-Chlorophenyl)Amino]-2-(4-Methylphenyl)-2-Oxoethyl}Furan-2-Carboxamide C₂₀H₁₇ClN₂O₃ 2-Cl, 4-MePh Not specified
N-{1-[(2-Bromophenyl)Amino]-2-(4-Methylphenyl)-2-Oxoethyl}Furan-2-Carboxamide C₂₀H₁₇BrN₂O₃ 2-Br, 4-MePh Potential receptor interactions
4-(4-Chlorophenyl)-N-{2-[(2-Fluorobenzyl)Amino]-2-Oxoethyl}Piperazine-1-Carboxamide C₂₁H₂₂ClFN₄O₂ Piperazine core, 2-F-benzyl Liver X receptor binding
N-(4-Chlorophenyl)-4-(2-Fluorophenyl)Piperazine-1-Carboxamide C₁₈H₁₈ClFN₃O Piperazine core, 2-F-Ph Differential receptor affinity
N-[(4-Bromophenyl)Methyl]-N-[(Furan-2-Yl)Methyl]-5-Phenyl-1,2-Oxazole-3-Carboxamide C₂₂H₁₈BrN₃O₃ Br instead of Cl, oxazole ring Not specified

Key Observations :

  • Halogen Substitution: Replacing chlorine with bromine (e.g., vs. Fluorine’s electronegativity (e.g., in ) can strengthen hydrogen bonding with biological targets.
  • Phenyl Group Positioning: The 4-chlorophenyl group in the target compound vs.
  • Core Modifications : Piperazine-containing analogs () exhibit distinct receptor-binding profiles compared to furan-carboxamide derivatives, highlighting the role of the central scaffold in biological activity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound (Inferred) N-{1-[(2-Cl-Ph)Amino]-2-(4-MePh)-2-Oxoethyl}Furan-2-Carboxamide Piperazine Analogs
Molecular Weight ~395–405 g/mol 368.82 g/mol 388–415 g/mol
Solubility Low in water; soluble in DMSO, DMF Not specified Soluble in organic solvents
LogP (Predicted) ~3.5–4.2 (moderately lipophilic) ~3.8 ~2.5–3.0 (less lipophilic)

Implications :

  • The target compound’s higher lipophilicity compared to piperazine analogs () may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
  • Solubility limitations (common in carboxamides) suggest formulation challenges, necessitating prodrug strategies or co-solvents .

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